molecular formula C19H13BrN2O3S B4205090 N~1~-(4-Bromophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide

N~1~-(4-Bromophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide

Cat. No.: B4205090
M. Wt: 429.3 g/mol
InChI Key: ZZXHBVNWPJSWRY-UHFFFAOYSA-N
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Description

N~1~-(4-Bromophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide is an organic compound that features a bromophenyl group, a nitrophenyl group, and a thioether linkage

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-nitrophenyl)sulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O3S/c20-13-5-7-14(8-6-13)21-19(23)17-3-1-2-4-18(17)26-16-11-9-15(10-12-16)22(24)25/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXHBVNWPJSWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Bromophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide typically involves the reaction of 4-bromoaniline with 4-nitrothiophenol in the presence of a coupling agent. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-Bromophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The thioether linkage can be cleaved and replaced with other groups using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, lithium aluminum hydride.

Major Products Formed

    Oxidation: 4-aminophenyl derivative.

    Reduction: Various substituted phenyl derivatives.

    Substitution: Compounds with different functional groups replacing the bromophenyl or nitrophenyl groups.

Scientific Research Applications

N~1~-(4-Bromophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N1-(4-Bromophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The nitrophenyl group may participate in redox reactions, while the bromophenyl group can engage in halogen bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)benzamide
  • N-(4-nitrophenyl)benzamide
  • N-(4-bromophenyl)-1-(4-nitrophenyl)methanimine

Uniqueness

N~1~-(4-Bromophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide is unique due to the presence of both bromophenyl and nitrophenyl groups linked by a thioether bond. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-(4-Bromophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide
Reactant of Route 2
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N~1~-(4-Bromophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide

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